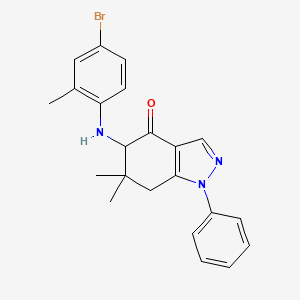![molecular formula C18H15NO2 B8142433 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione](/img/structure/B8142433.png)
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione is an organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
The synthesis of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione typically involves the condensation of 1H-indene-1,3-dione with 4-methylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to interact with various biological receptors, leading to its observed biological activities . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione can be compared with other similar compounds such as:
2-[1-(4-isopropyl-3-methylanilino)ethylidene]indene-1,3-dione: This compound has similar structural features but differs in the substitution pattern on the aniline ring, which may result in different biological activities and applications.
Indane-1,3-dione derivatives: These compounds share the indene-1,3-dione core structure but have different substituents, leading to variations in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-9-13(10-8-11)19-12(2)16-17(20)14-5-3-4-6-15(14)18(16)21/h3-10,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFYCKLZEPKZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenyl)-4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142363.png)



![ethyl N-[(E)-[4-chloro-1-(3,5-difluorophenyl)-3-methyl-6,7-dihydroindazol-5-yl]methylideneamino]carbamate](/img/structure/B8142399.png)
![(NE)-N-[[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142401.png)


![2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142425.png)
![2-(3,5-Dimethylpyrazol-1-yl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B8142427.png)


![N-[(E)-(4-chloro-2-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8142445.png)
![N-[(E)-(7-bromo-3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B8142451.png)
